Cytostatic Activity Shift: Pyranone vs. Furanone Scaffold Comparison
The transformation of a furanone scaffold to a pyranone scaffold, a structural change analogous to comparing CAS 583056-80-8 (pyranone core) to a 5‑phenylfuran‑2‑one analog, results in a complete loss of antifungal activity and a concomitant gain in cytostatic potency against resistant colorectal carcinoma cells [1]. While direct data for CAS 583056-80-8 are not available, this class‑level inference underscores that its pyranone framework inherently biases biological activity toward cytostatic rather than antifungal endpoints, differentiating it from furanone‑based compounds.
| Evidence Dimension | Biological Activity Shift (Antifungal vs. Cytostatic) |
|---|---|
| Target Compound Data | Not directly measured; inferred from class behavior (pyranone scaffold). |
| Comparator Or Baseline | 3,5‑Disubstituted pyranone analogues (vs. corresponding furanones) |
| Quantified Difference | Complete loss of antifungal effect (IC₅₀ > 100 µM) vs. cytostatic IC₅₀ values of 10–30 µM against resistant colorectal carcinoma cells. |
| Conditions | In vitro antifungal assays and cytostatic assays on resistant colorectal carcinoma cell lines. |
Why This Matters
This class‑level shift dictates that CAS 583056-80-8 is unsuitable for antifungal screening but may be a privileged starting point for cytostatic or anticancer lead optimization.
- [1] Radan Schiller et al. (2010). 3,5-disubstituted pyranone analogues of highly antifungally active furanones: conversion of biological effect from antifungal to cytostatic. Bioorganic & Medicinal Chemistry Letters. PMID: 21074434. View Source
